3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid
Description
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a sophisticated organic compound that blends several functional groups. It is utilized across various sectors, including chemistry, biology, and medicine, due to its unique structural properties.
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYKUFICQBUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid generally involves multiple steps:
Formation of Pyrazole Ring: Condensation of appropriate starting materials like acetylacetone with hydrazine derivatives.
Introduction of Trimethylsilyl Ethoxy Group: Typically involves silylation reactions using trimethylsilyl reagents under anhydrous conditions.
Incorporation of Propanoic Acid Moiety: Utilized through carboxylation or related functional group transformations.
Industrial Production Methods
While laboratory synthesis involves meticulous reaction conditions, scaling up for industrial production demands optimization to ensure yield, purity, and cost-effectiveness. This often involves catalyzed processes or flow chemistry methods to streamline synthesis.
Chemical Reactions Analysis
3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions:
Types of Reactions
Oxidation: Involves reagents like potassium permanganate or hydrogen peroxide, primarily targeting the propanoic acid group.
Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation and other electrophilic substitutions are common due to the reactive sites on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products Formed
Oxidation: Leads to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Produces corresponding alcohols or amines.
Substitution: Yields halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Studies have shown that compounds with pyrazole structures can possess anti-inflammatory properties. This specific compound may act by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antioxidant Properties
The antioxidant capability of pyrazole derivatives includes scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
Polymer Chemistry
The incorporation of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid into polymer matrices has been explored to enhance thermal stability and mechanical properties of polymers.
Nanotechnology
This compound can serve as a precursor for synthesizing nanomaterials with tailored properties for applications in electronics and photonics.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated the anticancer efficacy of pyrazole derivatives in breast cancer models, noting a significant reduction in tumor growth rates. |
| Johnson et al., 2021 | Investigated the anti-inflammatory effects of similar compounds, reporting decreased levels of pro-inflammatory cytokines in vitro. |
| Lee et al., 2019 | Explored the use of pyrazole-based materials in nanocomposites, showing improved electrical conductivity and thermal stability compared to traditional materials. |
Mechanism of Action
The effects of 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid are linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance membrane permeability, facilitating its bioactivity. The propanoic acid moiety provides sites for hydrogen bonding and ionic interactions, critical for its function.
Comparison with Similar Compounds
When compared with other pyrazole derivatives:
Uniqueness: The presence of the trimethylsilyl ethoxy group offers unique reactivity and stability, distinguishing it from simpler analogs like 3,5-dimethyl-1H-pyrazole.
Similar Compounds: Other compounds in the pyrazole family include 3,5-dimethyl-1H-pyrazole and 4-ethyl-3,5-dimethyl-1H-pyrazole, each having distinct properties and applications.
Biological Activity
3-(3,5-Dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for various biological activities. The presence of the trimethylsilyl group enhances its solubility and stability, making it suitable for various applications.
1. Antidiabetic Activity
Research has indicated that pyrazole derivatives can exhibit significant antidiabetic effects. For instance, compounds similar to this compound have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial hyperglycemia, making these compounds potential candidates for diabetes management .
2. Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For example, modifications in the pyrazole structure have led to enhanced activity against Mycobacterium tuberculosis, indicating that similar derivatives may also exhibit antimicrobial effects .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases .
Study on Antidiabetic Properties
A recent study synthesized several pyrazole derivatives and evaluated their α-glucosidase inhibition properties. The results indicated that modifications at specific positions on the pyrazole ring significantly affected their inhibitory activity. The most potent derivative showed an IC50 value comparable to standard antidiabetic drugs .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial activity, a series of pyrazole derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
